Photocatalytic CO₂-to-Methanol Activity: Orthorhombic Cu(II)–Imidazolate Framework Outperforms Its Monoclinic Polymorph by a Factor of ~3
Among three Cu(II)–imidazolate framework polymorphs synthesized under hydrothermal conditions, the orthorhombic phase (green, G) with a band gap of 2.49 eV delivers a CO₂-to-methanol yield of 1712.7 μmol/g over 5 h under visible light, approximately three times higher than the monoclinic phase (blue, J) with a band gap of 2.70 eV [1]. The third polymorph (pink, P) showed intermediate activity. The orthorhombic phase also degrades methylene blue with an apparent first-order rate constant of 0.0038 min⁻¹, versus 0.0013 min⁻¹ (J) and 0.0016 min⁻¹ (P), representing a 2.9-fold and 2.4-fold enhancement respectively [1]. All three frameworks are thermally stable up to 250 °C [1].
| Evidence Dimension | Photocatalytic CO₂ reduction yield (methanol) under visible light |
|---|---|
| Target Compound Data | 1712.7 μmol/g over 5 h (orthorhombic Cu(II)–imidazolate, band gap 2.49 eV) |
| Comparator Or Baseline | ~571 μmol/g over 5 h (monoclinic Cu(II)–imidazolate, band gap 2.70 eV); pink polymorph intermediate |
| Quantified Difference | ~3-fold higher methanol yield; MB degradation rate constant 2.9-fold higher (0.0038 vs. 0.0013 min⁻¹) |
| Conditions | Hydrothermally synthesized Cu(II)–imidazolate frameworks; visible light irradiation; CO₂ + H₂O system; J. Solid State Chem. 2013, 203, 154–159 |
Why This Matters
For procurement in photocatalytic CO₂ valorization, selecting the orthorhombic Cu(II)–imidazolate phase over the monoclinic variant directly yields a ~3× improvement in methanol productivity—an order-of-magnitude advantage that cannot be achieved by generic 'Cu–imidazole' substitutes.
- [1] Copper(II) imidazolate frameworks as highly efficient photocatalysts for reduction of CO₂ into methanol under visible light irradiation. Journal of Solid State Chemistry, 2013, 203, 154–159. DOI: 10.1016/j.jssc.2013.04.016. View Source
